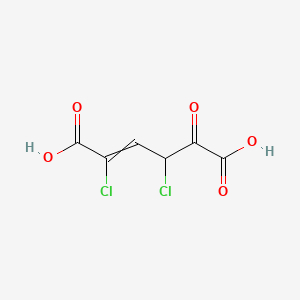

2,4-Dichloro-5-oxo-2-hexenedioic acid

CAS No.: 56771-78-9

Cat. No.: VC18696677

Molecular Formula: C6H4Cl2O5

Molecular Weight: 227.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56771-78-9 |

|---|---|

| Molecular Formula | C6H4Cl2O5 |

| Molecular Weight | 227.00 g/mol |

| IUPAC Name | 2,4-dichloro-5-oxohex-2-enedioic acid |

| Standard InChI | InChI=1S/C6H4Cl2O5/c7-2(4(9)6(12)13)1-3(8)5(10)11/h1-2H,(H,10,11)(H,12,13) |

| Standard InChI Key | FZNLPNDNOQEIGH-UHFFFAOYSA-N |

| Canonical SMILES | C(=C(C(=O)O)Cl)C(C(=O)C(=O)O)Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is (2E)-2,4-dichloro-5-oxohex-2-enedioic acid, reflecting its stereochemistry (E-configuration at the double bond), halogenation pattern, and functional groups . The molecular formula confirms the presence of six carbon atoms, two chlorine atoms, and five oxygen atoms, with a calculated monoisotopic mass of 225.94 g/mol .

Structural Characterization

The compound features:

-

A conjugated double bond between C2 and C3, influencing its reactivity toward electrophilic and nucleophilic agents.

-

Chlorine atoms at C2 and C4, which enhance electron-withdrawing effects and stabilize the α,β-unsaturated system.

-

A ketone group at C5, contributing to its polarity and potential for keto-enol tautomerism.

-

Terminal carboxylic acid groups at C1 and C6, enabling salt formation and participation in condensation reactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 227.00 g/mol | |

| Density | 1.739 ± 0.06 g/cm³ (Predicted) | |

| Boiling Point | 416.9 ± 45.0 °C (Predicted) | |

| pKa | 1.51 ± 0.54 (Predicted) | |

| Solubility | Limited in water |

Synthesis and Manufacturing

Synthetic Routes

While direct methods for synthesizing 2,4-dichloro-5-oxo-2-hexenedioic acid are sparsely documented, analogous pathways for chlorinated keto acids suggest potential strategies:

-

Halogenation of Precursors: Chlorination of 5-oxo-2-hexenedioic acid using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled conditions .

-

Oxidation of Diols: Selective oxidation of 2,4-dichloro-5-hydroxyhex-2-enedioic acid with potassium permanganate (KMnO₄) or Jones reagent.

-

Acylation Reactions: As demonstrated in EP0176026A1 for related benzoic acids, acylation of dichlorofluorobenzene derivatives with acyl chlorides could be adapted .

Challenges in Synthesis

-

Regioselectivity: Ensuring precise placement of chlorine atoms at C2 and C4 requires careful control of reaction kinetics and catalysts.

-

Stability Issues: The α,β-unsaturated system and electron-deficient carbonyl group may lead to decomposition under acidic or basic conditions .

Chemical Reactivity and Applications

Reactivity Profile

The compound’s functional groups enable diverse transformations:

-

Nucleophilic Addition: The α,β-unsaturated carbonyl system undergoes Michael additions with amines or thiols, forming adducts useful in drug design .

-

Decarboxylation: Heating may eliminate CO₂ from the carboxylic acid groups, yielding 2,4-dichloro-5-oxo-2-hexene, a potential intermediate for polymers .

-

Reduction: Catalytic hydrogenation of the double bond could produce saturated analogs with modified bioactivity .

Pharmaceutical Intermediate

The structural similarity to antibacterial agents like 2,4-dichloro-5-fluorobenzoic acid (EP0176026A1) suggests utility in synthesizing quinolone antibiotics . Chlorinated keto acids are also explored as inhibitors of metabolic enzymes such as fatty acid synthase .

Agrochemical Development

Chlorinated dicarboxylic acids serve as precursors for herbicides and fungicides. The electron-withdrawing chlorine atoms enhance lipid solubility, improving membrane permeability in target organisms .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

Future Research Directions

-

Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms for chiral drug synthesis.

-

Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

-

Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume